molecular formula C25H26FN3O3 B11353731 5-[2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11353731
M. Wt: 435.5 g/mol
InChI Key: UOELTDKUEDAVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core, a fluorobenzyl group, and a phenoxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a fluorobenzyl halide with an amine group on the benzimidazole core.

    Attachment of the Phenoxyethyl Side Chain: This can be done through an etherification reaction, where the phenol group reacts with an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the phenoxyethyl side chain.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H26FN3O3

Molecular Weight

435.5 g/mol

IUPAC Name

5-[2-[4-[[(4-fluorophenyl)methylamino]methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C25H26FN3O3/c1-28-22-12-7-19(13-23(22)29(2)25(28)31)24(30)16-32-21-10-5-18(6-11-21)15-27-14-17-3-8-20(26)9-4-17/h3-13,24,27,30H,14-16H2,1-2H3

InChI Key

UOELTDKUEDAVTL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNCC4=CC=C(C=C4)F)O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.